molecular formula C15H18N4O2S3 B15182713 Butanethioic acid, S-(5-((((2-ethoxyphenyl)amino)thioxomethyl)amino)-1,3,4-thiadiazol-2-yl) ester CAS No. 86910-96-5

Butanethioic acid, S-(5-((((2-ethoxyphenyl)amino)thioxomethyl)amino)-1,3,4-thiadiazol-2-yl) ester

Cat. No.: B15182713
CAS No.: 86910-96-5
M. Wt: 382.5 g/mol
InChI Key: AWIIGHGZOHFAIY-UHFFFAOYSA-N
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Description

Butanethioic acid, S-(5-((((2-ethoxyphenyl)amino)thioxomethyl)amino)-1,3,4-thiadiazol-2-yl) ester is a complex organic compound that belongs to the class of thiadiazole derivatives Thiadiazoles are known for their diverse biological activities and are often used in medicinal chemistry for drug development

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Butanethioic acid, S-(5-((((2-ethoxyphenyl)amino)thioxomethyl)amino)-1,3,4-thiadiazol-2-yl) ester typically involves multiple steps, starting from readily available starting materials

    Formation of Thiadiazole Ring: The synthesis begins with the preparation of the 1,3,4-thiadiazole core. This can be achieved through the cyclization of thiosemicarbazide with carbon disulfide in the presence of a base.

    Introduction of Substituents: The next step involves the introduction of the 2-ethoxyphenyl and thioxomethyl groups. This is typically done through nucleophilic substitution reactions.

    Esterification: Finally, the butanethioic acid ester group is introduced through esterification reactions, often using butanoyl chloride and a suitable base.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Butanethioic acid, S-(5-((((2-ethoxyphenyl)amino)thioxomethyl)amino)-1,3,4-thiadiazol-2-yl) ester can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the thioxomethyl group to a methyl group.

    Substitution: Nucleophilic substitution reactions can replace the ethoxy group with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Butanethioic acid, S-(5-((((2-ethoxyphenyl)amino)thioxomethyl)amino)-1,3,4-thiadiazol-2-yl) ester has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, particularly in the development of new thiadiazole-based compounds.

    Biology: The compound has shown potential as an antimicrobial and antifungal agent.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It can be used in the development of new materials with specific properties, such as corrosion inhibitors and polymer additives.

Mechanism of Action

The mechanism of action of Butanethioic acid, S-(5-((((2-ethoxyphenyl)amino)thioxomethyl)amino)-1,3,4-thiadiazol-2-yl) ester involves its interaction with specific molecular targets. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby disrupting their normal function. This inhibition can lead to the suppression of cellular processes essential for the survival and proliferation of microorganisms or cancer cells.

Comparison with Similar Compounds

Similar Compounds

    Thiadiazole Derivatives: Other thiadiazole derivatives include 2-amino-1,3,4-thiadiazole and 2-mercapto-1,3,4-thiadiazole.

    Thioesters: Compounds like methyl thioglycolate and ethyl thioglycolate are structurally similar due to the presence of the thioester group.

Uniqueness

Butanethioic acid, S-(5-((((2-ethoxyphenyl)amino)thioxomethyl)amino)-1,3,4-thiadiazol-2-yl) ester is unique due to the combination of the thiadiazole ring and the butanethioic acid ester group. This unique structure imparts specific chemical and biological properties that are not observed in other similar compounds, making it a valuable compound for research and development.

Properties

CAS No.

86910-96-5

Molecular Formula

C15H18N4O2S3

Molecular Weight

382.5 g/mol

IUPAC Name

S-[5-[(2-ethoxyphenyl)carbamothioylamino]-1,3,4-thiadiazol-2-yl] butanethioate

InChI

InChI=1S/C15H18N4O2S3/c1-3-7-12(20)23-15-19-18-14(24-15)17-13(22)16-10-8-5-6-9-11(10)21-4-2/h5-6,8-9H,3-4,7H2,1-2H3,(H2,16,17,18,22)

InChI Key

AWIIGHGZOHFAIY-UHFFFAOYSA-N

Canonical SMILES

CCCC(=O)SC1=NN=C(S1)NC(=S)NC2=CC=CC=C2OCC

Origin of Product

United States

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